![molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0](/img/structure/B3017245.png)

2-Azabicyclo[3.2.2]nonan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

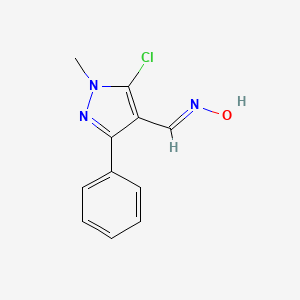

2-Azabicyclo[3.2.2]nonan-3-one is a chemical compound that has been studied for its antiprotozoal properties . It is a diaryl-substituted azabicyclo[3.2.2]nonane, with varying substitution patterns of the aromatic rings and differing amino substitution at a bridgehead atom of the bicyclic ring system .

Synthesis Analysis

The synthesis of 2-Azabicyclo[3.2.2]nonan-3-one involves several steps. The compound is synthesized from bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions and subsequent reduction . The bicyclic octanones are prepared in a one-pot synthesis from acyclic starting materials or in one step from properly functionalized diarylcyclohexanones which are accessible by a catalyzed Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[3.2.2]nonan-3-one is characterized by UV/Vis spectroscopy, FT-IR spectroscopy, and HRMS . Structural elucidation of isomers is done by NMR spectroscopy using 1D and 2D techniques as well as NOE measurements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azabicyclo[3.2.2]nonan-3-one include Schmidt or Beckmann reactions and subsequent reduction . These reactions are used to create the bicyclic ring system of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[3.2.2]nonan-3-one are characterized by UV/Vis spectroscopy, FT-IR spectroscopy, and HRMS . These techniques provide information about the compound’s absorbance spectrum, its infrared spectrum, and its mass-to-charge ratio, respectively .Scientific Research Applications

Antiprotozoal Activities

“2-Azabicyclo[3.2.2]nonan-3-one” has been found to possess significant antiprotozoal activities . It has been tested for its antiplasmodial and antitrypanosomal activities against Plasmodium falciparum K 1 (multiresistant) and Trypanosoma brucei rhodesiense . The compound has shown promising results, with some derivatives showing activities in the submicromolar range .

Malaria Treatment

The compound has been used in the development of new drugs for the treatment of malaria . Malaria is a deadly disease caused by Plasmodium parasites, and there is a great demand for potent new antiplasmodial drugs due to the increasing resistance of P. falciparum to traditional therapeutics .

Treatment of Human African Trypanosomiasis (HAT)

“2-Azabicyclo[3.2.2]nonan-3-one” has also been used in the development of new drugs for the treatment of Human African Trypanosomiasis (HAT), a disease transmitted to people by the bite of infected insects . HAT is fatal if untreated, and new diagnostic methods and safe and effective drugs are urgently needed .

Synthesis of New Compounds

The unique structure of “2-Azabicyclo[3.2.2]nonan-3-one” makes it a key synthetic intermediate in the synthesis of new compounds . For example, it has been used in the synthesis of 3-azabicyclo[3.2.2]nonanes .

Drug Discovery

The “2-Azabicyclo[3.2.2]nonan-3-one” scaffold has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire, but it has been applied successfully in several total syntheses .

Structure Verification

The structure of “2-Azabicyclo[3.2.2]nonan-3-one” and its derivatives can be confirmed by NMR and IR spectroscopy and by mass spectral data . This makes it a valuable tool in the field of chemistry for structure verification .

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[3.2.2]nonan-3-one are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .

Mode of Action

The compound interacts with these targets by inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 2-Azabicyclo[3.2.2]nonan-3-one are those involved in the life cycle of the parasites. By inhibiting the growth and proliferation of the parasites, the compound disrupts these pathways, leading to the death of the parasites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The compound’s antiprotozoal activity suggests that it is able to reach its targets in the body effectively .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[3.2.2]nonan-3-one’s action include the inhibition of parasite growth and proliferation, leading to the death of the parasites . This results in the alleviation of the symptoms of the diseases caused by these parasites.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Azabicyclo[32Factors such as the presence of other medications, the patient’s health status, and the specific strain of the parasite could potentially influence the compound’s action .

Future Directions

The future directions for research on 2-Azabicyclo[3.2.2]nonan-3-one could involve further exploration of its antiprotozoal properties . Given the need for new treatments for diseases caused by protozoan parasites, such as malaria and human African trypanosomiasis , this compound could be a promising candidate for future drug development.

properties

IUPAC Name |

2-azabicyclo[3.2.2]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEQGBOOQRRTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[3.2.2]nonan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)

amino}propanoic acid](/img/structure/B3017176.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)